(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate of this compound, involves the recovery and reuse of chiral auxiliary naproxen. The process includes stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, enabling the desired chirality . Another method involves the optical resolution by enzymatic means .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral auxiliaries and stereoselective reduction are key steps in the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Stereoselective reduction is a crucial reaction for obtaining the desired chirality in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are reactive due to the presence of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals like moxifloxacin.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An intermediate in the synthesis of moxifloxacin.
1-Methyloctahydro-1H-cyclopenta[b]pyridine: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one lies in its specific stereochemistry and the potential for diverse chemical reactions. Its ability to undergo stereoselective reduction and its applications in drug synthesis make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-2-1-6-3-4-9-5-7(6)8/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWWANNTUKMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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